molecular formula C12H9F3N2 B14137318 2-(Pyridin-3-yl)-4-(trifluoromethyl)aniline CAS No. 923293-15-6

2-(Pyridin-3-yl)-4-(trifluoromethyl)aniline

Cat. No.: B14137318
CAS No.: 923293-15-6
M. Wt: 238.21 g/mol
InChI Key: LYGBDNKQLZTACM-UHFFFAOYSA-N
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Description

2-(Pyridin-3-yl)-4-(trifluoromethyl)aniline is an organic compound that features a pyridine ring substituted with a trifluoromethyl group and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-3-yl)-4-(trifluoromethyl)aniline typically involves the reaction of 3-bromo-2-(trifluoromethyl)pyridine with aniline under specific conditions. The reaction is often carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction conditions usually include heating the mixture to a temperature of around 100-120°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-3-yl)-4-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

2-(Pyridin-3-yl)-4-(trifluoromethyl)aniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.

    Industry: The compound is used in the production of agrochemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Pyridin-3-yl)-4-(trifluoromethyl)aniline depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the pyridine ring can participate in hydrogen bonding and π-π interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyridin-2-yl)-4-(trifluoromethyl)aniline
  • 2-(Pyridin-4-yl)-4-(trifluoromethyl)aniline
  • 2-(Pyridin-3-yl)-4-(methyl)aniline

Uniqueness

2-(Pyridin-3-yl)-4-(trifluoromethyl)aniline is unique due to the specific positioning of the trifluoromethyl group and the aniline moiety on the pyridine ring. This arrangement can influence the compound’s reactivity, stability, and interaction with other molecules, making it distinct from its analogs.

Properties

CAS No.

923293-15-6

Molecular Formula

C12H9F3N2

Molecular Weight

238.21 g/mol

IUPAC Name

2-pyridin-3-yl-4-(trifluoromethyl)aniline

InChI

InChI=1S/C12H9F3N2/c13-12(14,15)9-3-4-11(16)10(6-9)8-2-1-5-17-7-8/h1-7H,16H2

InChI Key

LYGBDNKQLZTACM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=C(C=CC(=C2)C(F)(F)F)N

Origin of Product

United States

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